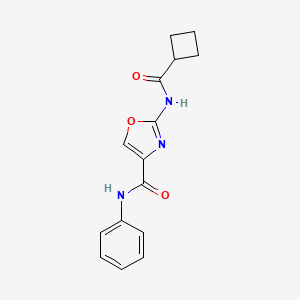

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a cyclobutane ring, an oxazole ring, and a phenyl group

Mécanisme D'action

Target of Action

The primary targets of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide are currently unknown. Oxazole derivatives have been shown to exhibit a wide range of biological activities

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Some oxazole derivatives have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . Whether this compound affects similar pathways is yet to be determined.

Result of Action

Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific effects of this compound need to be explored further.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of Cyclobutanecarboxylic Acid: This can be achieved through a [2+2] cycloaddition reaction of ethylene with a suitable diene.

Amidation: The cyclobutanecarboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride followed by ammonia or an amine.

Oxazole Ring Formation: The amide is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride, to form the oxazole ring.

Phenyl Group Introduction: Finally, the phenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert amides to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Alkylated oxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclobutanecarboxamide Derivatives: Compounds with similar cyclobutane structures, such as cyclobutanecarboxamide, share some chemical properties but differ in their biological activity and applications.

Oxazole Derivatives: Compounds like oxazole-4-carboxamide have similar ring structures but may vary in their reactivity and biological effects.

Uniqueness

2-cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is unique due to the combination of its cyclobutane, oxazole, and phenyl groups, which confer distinct chemical and biological properties

Activité Biologique

2-Cyclobutaneamido-N-phenyl-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a cyclobutane moiety attached to an amide group, with a phenyl ring and an oxazole structure. The oxazole ring is known for its diverse biological activities, which may be enhanced by the specific substitutions present in this compound.

1. Anticancer Properties

Research indicates that compounds with oxazole scaffolds often exhibit anticancer properties. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide have been shown to induce apoptosis in cancer cells. A notable study highlighted that a related compound demonstrated an EC50 of 270 nM in inducing apoptosis in human colorectal DLD-1 cells, suggesting that the oxazole ring plays a crucial role in this activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| 1k | 270 | 229 | 63 |

2. Antimicrobial Activity

Oxazole derivatives have been reported to possess significant antimicrobial properties. A study evaluated the antimicrobial activity of various oxazole compounds against Gram-positive and Gram-negative bacteria and fungi. The results indicated that certain derivatives showed notable inhibition zones against pathogens like E. coli and S. aureus, suggesting that modifications to the oxazole structure can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Inhibition Zone (mm) | E. coli | S. aureus | P. aeruginosa |

|---|---|---|---|---|

| 22a | 12 | 9 | 11 | |

| 22b | 11 | 8 | 11 |

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding its effects on ceramidases, which are implicated in various cellular processes and diseases. The design and synthesis of related compounds have yielded several effective inhibitors with promising pharmacokinetic profiles .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : The presence of the oxazole ring may facilitate interactions with apoptotic pathways, leading to cell death in cancerous cells.

- Antimicrobial Action : The structural features enable binding to bacterial enzymes or disrupting cell wall synthesis.

- Enzyme Inhibition : The compound may inhibit ceramidase activity, affecting sphingolipid metabolism and influencing cell signaling pathways.

Case Studies

Several studies have documented the effects of similar compounds on various cell lines:

- Colorectal Cancer Model : A derivative exhibited significant tumor growth inhibition in xenograft mouse models, demonstrating its potential as an anticancer agent .

- Microbial Studies : Various oxazole derivatives were tested against pathogenic strains, showing effective inhibition comparable to standard antibiotics .

Propriétés

IUPAC Name |

2-(cyclobutanecarbonylamino)-N-phenyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-13(10-5-4-6-10)18-15-17-12(9-21-15)14(20)16-11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H,16,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPRJJWIXIENMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.